![molecular formula C8H7N3 B1353410 3-(1H-pyrazol-3-yl)pyridine CAS No. 45887-08-9](/img/structure/B1353410.png)
3-(1H-pyrazol-3-yl)pyridine
Overview
Description
“3-(1H-pyrazol-3-yl)pyridine” is a compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . It is a pyrazole derivative, which is a class of compounds that are particularly useful in organic synthesis . The pyrazole moiety is present in various pharmacologically active compounds, making it a significant scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-3-yl)pyridine”, has been a subject of interest in organic chemistry . Various methods have been reported for the synthesis of pyrazole derivatives, and these methods have been used to prepare more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-3-yl)pyridine” includes a pyrazole ring attached to a pyridine ring . The InChI code for this compound is 1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11) .
Chemical Reactions Analysis
Pyrazole derivatives, including “3-(1H-pyrazol-3-yl)pyridine”, have been found to exhibit a wide range of reactivities . They have been used as starting materials for the preparation of more complex heterocyclic systems .
Physical And Chemical Properties Analysis
“3-(1H-pyrazol-3-yl)pyridine” is a solid compound . It has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Scientific Research Applications
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
3-(1H-Pyrazol-1-yl)pyridine is utilized in the construction of bipolar host materials for PhOLEDs. These materials exhibit varied optoelectronic parameters based on their linking modes, significantly impacting their efficiency in different colored OLEDs, including blue, green, and white. High efficiencies and low-efficiency roll-offs are notable features of these PhOLEDs (Li, Li, Liu, & Jin, 2016).
Photoinduced Tautomerization
2-(1H-pyrazol-5-yl)pyridine, a related compound, demonstrates three types of photoreactions, including excited-state intramolecular proton transfer, intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant for understanding the photophysics of pyrazole-pyridine-based compounds (Vetokhina et al., 2012).
Catalysis and Biomedical Sensors
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, including complexes, have found applications in catalysis, construction of multifunctional spin-crossover switches, and integration into biomedical sensors (Halcrow, 2014).
Luminescent Lanthanide Compounds
These compounds are employed in creating luminescent lanthanide complexes useful in biological sensing. They are chosen for their unique thermal and photochemical properties, especially in iron complexes showing spin-state transitions (Halcrow, 2005).
High Efficiency Electroluminescence in OLEDs
Pyrazol-pyridine ligands have been synthesized for use in orange-red iridium (III) complexes in OLEDs, demonstrating high luminance and external quantum efficiency. This advancement showcases the role of these compounds in improving OLED performance (Su et al., 2021).
Synthesis and Biomedical Applications
The compound 1H-Pyrazolo[3,4-b]pyridines, which include pyrazole and pyridine moieties, have been extensively studied for their biomedical applications. This research encompasses a vast array of derivatives and synthetic methods (Donaire-Arias et al., 2022).
Mechanoluminescent White OLEDs
Pt(II) phosphors with pyridinyl pyrazolate chelates are used to create mechanoluminescent and efficient white OLEDs. These materials demonstrate the potential of pyrazole-pyridine compounds in advanced display technologies (Huang et al., 2013).
Safety And Hazards
While specific safety and hazard information for “3-(1H-pyrazol-3-yl)pyridine” was not found in the retrieved documents, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
The future directions for “3-(1H-pyrazol-3-yl)pyridine” could involve further exploration of its synthesis methods, reactivities, and potential applications in various fields. For instance, it could be used as a starting material for the preparation of more complex heterocyclic systems with potential pharmaceutical applications .
properties
IUPAC Name |
3-(1H-pyrazol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLMOUMOJSUSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427736 | |
Record name | 3-(1H-pyrazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-3-yl)pyridine | |
CAS RN |
45887-08-9 | |
Record name | 3-(1H-pyrazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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